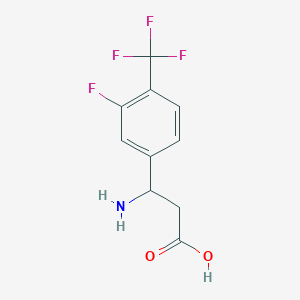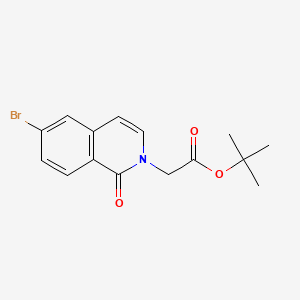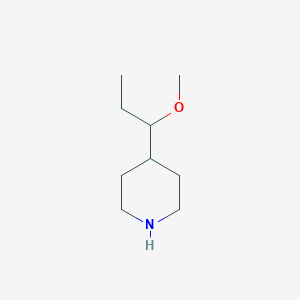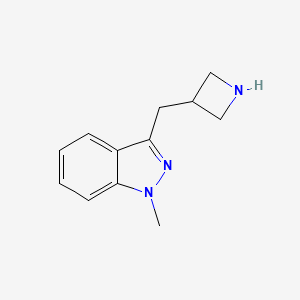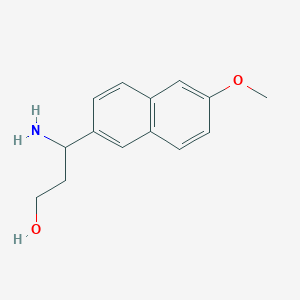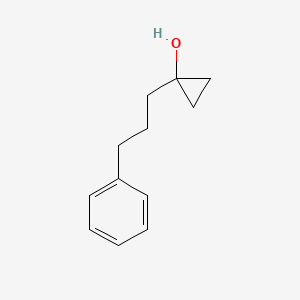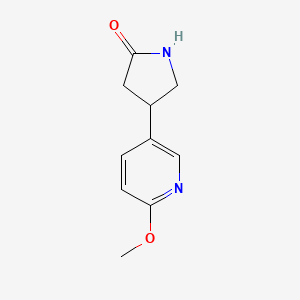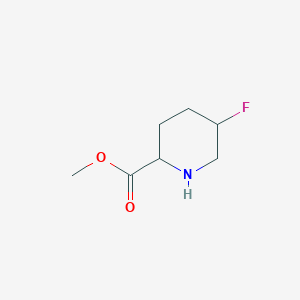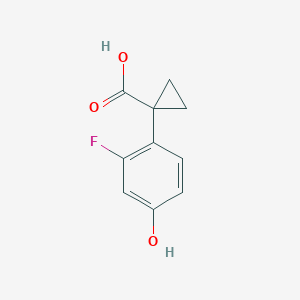
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H9FO3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a fluorine and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl-1,1-dicarboxylic acid and 2-fluoro-4-hydroxybenzene.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) under cooling conditions (ice-water bath) to control the temperature below 10°C.
Reagents: Triethylamine is added dropwise to the solution, followed by thionyl chloride (SOCl2) and 2-fluoro-4-hydroxybenzene.
Procedure: The mixture is stirred for several hours, then warmed to room temperature. The reaction mixture is diluted with ethyl acetate (EtOAc) and washed with aqueous sodium hydroxide (NaOH), water, and saturated brine.
Analyse Chemischer Reaktionen
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group yields an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorine substitution on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the cyclopropane ring can provide structural rigidity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of a hydroxyl group, which can influence its chemical properties and applications.
1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Lacks the fluorine atom, which can impact its binding affinity and stability.
Eigenschaften
Molekularformel |
C10H9FO3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
1-(2-fluoro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChI-Schlüssel |
UTVGACWRRFGQNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=C(C=C2)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


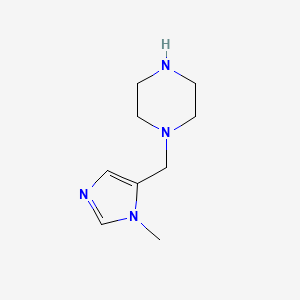
![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
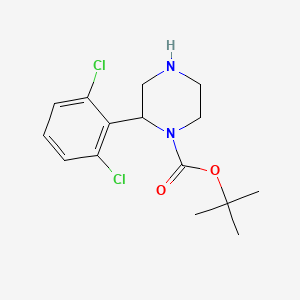
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
